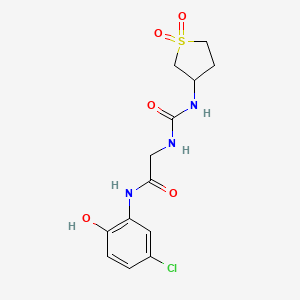

C13H16ClN3O5S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C13H16ClN3O5S N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide . This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology. It is often used in proteomics research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-(morpholin-4-ylsulfonyl)benzoic acid.

Formation of Benzohydrazide: The benzoic acid derivative is then converted into its corresponding benzohydrazide by reacting with hydrazine hydrate.

Chloroacetylation: The final step involves the chloroacetylation of the benzohydrazide using chloroacetyl chloride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide exerts its effects involves:

Molecular Targets: It interacts with specific enzymes or proteins, inhibiting their activity.

Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzamide

- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzoic acid

Uniqueness

N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound.

Biological Activity

C13H16ClN3O5S is a chemical compound with significant biological activity, particularly in the context of antimicrobial properties. This article provides an overview of its biological effects, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound this compound is characterized by its molecular formula, which indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms. Its structure suggests potential interactions with various biological systems, particularly through mechanisms involving receptor activity modulation.

Antimicrobial Properties

This compound has been studied for its antimicrobial effects, particularly relating to its analogs such as Triclocarban (TCC) and Triclosan (TCS). These compounds are known to exhibit activity against a range of pathogens. Research indicates that TCC enhances hormone-dependent gene expression while showing minimal agonistic activity on its own. This suggests a dual role in antimicrobial action and potential endocrine disruption.

Key Findings:

- Enhancement of Hormone Activity: TCC was shown to enhance estradiol-dependent activation of estrogen receptors (ER) and testosterone-dependent activation of androgen receptors (AR) by up to 2.5-fold in certain concentrations (1–10 μM) .

- Calcium Signaling: TCS significantly increased the binding of ryanodine to ryanodine receptors (RyR1), leading to elevated cytosolic calcium levels in muscle cells .

Table 1: Biological Activity of this compound and Analog Compounds

| Compound | Concentration (μM) | ER Activation | AR Activation | Ca²⁺ Mobilization |

|---|---|---|---|---|

| TCC | 1-10 | Up to 2.5x | Up to 2.5x | No effect |

| TCS | 0.1-10 | Antagonistic | Antagonistic | Significant effect |

Case Study 1: In Vitro Assessment of TCC and TCS

In a study assessing the biological activities of TCC and TCS, researchers utilized cell-based assays to evaluate their effects on nuclear receptor signaling pathways. The results demonstrated that while TCC enhanced hormone receptor activity, TCS exhibited antagonistic properties against both ER and AR pathways .

Case Study 2: Impact on Calcium Homeostasis

Another investigation focused on the impact of TCS on calcium signaling in skeletal muscle cells. The study found that TCS not only enhanced ryanodine binding but also caused significant increases in resting cytosolic calcium levels, indicating a potential mechanism for its biological activity related to muscle function .

Research Findings

Recent research has highlighted the implications of this compound in human health due to its endocrine-disrupting capabilities. The modulation of hormone receptor activity can lead to alterations in normal physiological processes, raising concerns about long-term exposure to such compounds.

Properties

Molecular Formula |

C13H16ClN3O5S |

|---|---|

Molecular Weight |

361.80 g/mol |

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |

InChI |

InChI=1S/C13H16ClN3O5S/c14-8-1-2-11(18)10(5-8)17-12(19)6-15-13(20)16-9-3-4-23(21,22)7-9/h1-2,5,9,18H,3-4,6-7H2,(H,17,19)(H2,15,16,20) |

InChI Key |

PJMDOYZACBGFNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.